molecular formula C13H18O B7984013 trans-2-(3,4-Dimethylphenyl)cyclopentanol

trans-2-(3,4-Dimethylphenyl)cyclopentanol

Cat. No.: B7984013
M. Wt: 190.28 g/mol
InChI Key: ZDCWRKGLSINLMZ-QWHCGFSZSA-N
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Description

trans-2-(3,4-Dimethylphenyl)cyclopentanol is a chiral compound with a cyclopentane ring substituted by a hydroxyl group and a 3,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-(3,4-Dimethylphenyl)cyclopentanol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and 3,4-dimethylbenzaldehyde.

    Aldol Condensation: Cyclopentanone undergoes aldol condensation with 3,4-dimethylbenzaldehyde in the presence of a base such as sodium hydroxide to form an intermediate.

    Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and more efficient reducing agents may be employed to enhance the process.

Chemical Reactions Analysis

Types of Reactions

trans-2-(3,4-Dimethylphenyl)cyclopentanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.

    Reduction: The compound can be further reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane.

Major Products

    Oxidation: 2-(3,4-dimethylphenyl)cyclopentanone.

    Reduction: Various alcohol derivatives.

    Substitution: Chlorinated derivatives.

Scientific Research Applications

Chemistry

In chemistry, trans-2-(3,4-Dimethylphenyl)cyclopentanol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically pure compounds.

Biology

In biological research, this compound can be used to study the effects of chirality on biological activity. It serves as a model compound for understanding how different enantiomers interact with biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its chiral nature makes it valuable for producing enantiomerically pure products.

Mechanism of Action

The mechanism of action of trans-2-(3,4-Dimethylphenyl)cyclopentanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The 3,4-dimethylphenyl group can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(3,4-dimethylphenyl)cyclopentan-1-one: The ketone derivative of the compound.

    (1R,2S)-2-(3,4-dimethylphenyl)cyclopentane: The fully reduced form of the compound.

Uniqueness

trans-2-(3,4-Dimethylphenyl)cyclopentanol is unique due to its specific stereochemistry and functional groups. The presence of both a hydroxyl group and a 3,4-dimethylphenyl group allows for diverse chemical reactivity and biological interactions, making it a versatile compound in research and industry.

Properties

IUPAC Name

(1R,2S)-2-(3,4-dimethylphenyl)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-9-6-7-11(8-10(9)2)12-4-3-5-13(12)14/h6-8,12-14H,3-5H2,1-2H3/t12-,13+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCWRKGLSINLMZ-QWHCGFSZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2CCCC2O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[C@@H]2CCC[C@H]2O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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